molecular formula C22H26N2O3 B11971436 2-(4-(Benzyloxy)phenoxy)-N'-(4-methylcyclohexylidene)acetohydrazide CAS No. 303088-15-5

2-(4-(Benzyloxy)phenoxy)-N'-(4-methylcyclohexylidene)acetohydrazide

Cat. No.: B11971436
CAS No.: 303088-15-5
M. Wt: 366.5 g/mol
InChI Key: GSLLTAZDJDDEFG-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzyloxy group, a phenoxy group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenol derivative, which is then reacted with an appropriate acylating agent to introduce the acetohydrazide moiety. The final step involves the condensation of the hydrazide with 4-methylcyclohexanone under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Benzyloxy)phenoxy)acetohydrazide: Lacks the cyclohexylidene group, making it less sterically hindered.

    N’-(4-methylcyclohexylidene)acetohydrazide: Lacks the benzyloxyphenoxy group, resulting in different reactivity and applications.

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance of steric and electronic properties, making it a valuable compound in various fields of research.

Properties

CAS No.

303088-15-5

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(4-methylcyclohexylidene)amino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C22H26N2O3/c1-17-7-9-19(10-8-17)23-24-22(25)16-27-21-13-11-20(12-14-21)26-15-18-5-3-2-4-6-18/h2-6,11-14,17H,7-10,15-16H2,1H3,(H,24,25)

InChI Key

GSLLTAZDJDDEFG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)CC1

Origin of Product

United States

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